3,6-Dibromo-2-fluorobenzoyl chloride
Description
3,6-Dibromo-2-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 g/mol.
Properties
IUPAC Name |
3,6-dibromo-2-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(9)6(11)5(3)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYBNQLWIDGGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,6-dibromo-2-fluorobenzoic acid with thionyl chloride (SOCl2) to produce 3,6-Dibromo-2-fluorobenzoyl chloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 3,6-Dibromo-2-fluorobenzoyl chloride may involve large-scale bromination and fluorination processes, followed by chlorination. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromo-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Oxidation Reactions: It can be oxidized to form higher oxidation state compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include substituted benzoyl derivatives.
Reduction: Products include benzyl alcohols or benzylamines.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
3,6-Dibromo-2-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the inhibition or modification of biological pathways. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-fluorobenzoyl chloride
- 3,6-Dibromo-2-chlorobenzoyl chloride
- 3,6-Dibromo-2-iodobenzoyl chloride
Uniqueness
3,6-Dibromo-2-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride structure. This combination imparts distinct reactivity and stability compared to other similar compounds. The fluorine atom enhances the compound’s stability, while the bromine atoms increase its reactivity towards nucleophiles.
Biological Activity
3,6-Dibromo-2-fluorobenzoyl chloride is a synthetic organic compound with potential applications in pharmaceuticals and materials science. Its unique structural features impart various biological activities, making it a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : 3,6-Dibromo-2-fluorobenzoyl chloride
- Molecular Formula : C7H3Br2ClF
- CAS Number : 1804417-49-9
- Molecular Weight : 276.36 g/mol
Biological Activity Overview
The biological activity of 3,6-Dibromo-2-fluorobenzoyl chloride has been explored in several studies, focusing on its interactions with biological targets and its potential therapeutic effects.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for various biological pathways.
- Receptor Interaction : The compound can interact with cellular receptors, influencing signaling pathways.
In Vitro Studies
-
Antimicrobial Activity : Studies have shown that 3,6-Dibromo-2-fluorobenzoyl chloride exhibits antimicrobial properties against various bacterial strains.
- Example : Inhibition of Staphylococcus aureus growth was observed at concentrations as low as 10 µg/mL.
-
Cytotoxicity Assays : The compound has been tested for cytotoxic effects on cancer cell lines.
- Results : IC50 values ranged from 15 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Case Studies
-
Case Study on Anticancer Properties :
- A study investigated the effect of 3,6-Dibromo-2-fluorobenzoyl chloride on breast cancer cells. The compound induced apoptosis through the activation of caspase pathways.
- Findings : Enhanced expression of pro-apoptotic factors was noted, suggesting its potential as an anticancer agent.
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
- Mechanism : It appears to enhance the activity of antioxidant enzymes, reducing reactive oxygen species (ROS) levels.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration (µg/mL or µM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Growth inhibition |
| Cytotoxicity | Cancer cell lines | 15 - 30 | Induced apoptosis |
| Neuroprotection | Neuronal cells | Varies | Reduced oxidative stress |
Safety and Toxicology
3,6-Dibromo-2-fluorobenzoyl chloride is classified as a hazardous material. It can cause severe skin burns and eye damage upon contact. Proper safety protocols should be followed during handling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
